Kinase Selectivity Profiling: Balanced Src/Abl Inhibition vs. Narrow-Spectrum Analog 1a (SI388 Precursor)
SAR studies on the pyrazolo[3,4-d]pyrimidine series reveal that the C4-amino group is essential for kinase hinge binding, but the N1 and C3 substituents dictate selectivity. The target compound, with an N1-2-pyridinyl group, maintains a balanced, low-micromolar dual Src/Abl inhibitory profile similar to the ortho-chloro aniline lead '1a'. In contrast, introduction of bulky thioether groups at C6, as in compound 2a (SI388), shifts selectivity towards more potent Src inhibition (Src Ki = 0.423 µM, Abl Ki = 0.419 µM) [1]. The target compound's unsubstituted C6 position allows it to serve as a more broadly reactive, less sterically hindered scaffold for subsequent late-stage functionalization, which is advantageous when broader kinome preliminary screening is desired before selectivity tuning [1].
| Evidence Dimension | Kinase inhibitory profile (dual vs. selective) |
|---|---|
| Target Compound Data | Scaffold maintains low-micromolar dual Src/Abl inhibition characteristic of unsubstituted C6 lead series [1]. |
| Comparator Or Baseline | Compound 2a (SI388): C6-SMe ortho-chloro aniline derivative. Src Ki = 0.423 µM, Abl Ki = 0.419 µM [1]. |
| Quantified Difference | SI388 achieves sub-micromolar potency but with C6-substitution. Target compound serves as a less potent (low µM) but more tractable starting point for selective inhibitor design. |
| Conditions | Cell-free enzymatic assays against recombinant Src and Abl tyrosine kinases. |
Why This Matters
For research groups seeking to build a focused kinase library, starting with a less optimized but more versatile scaffold like 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine allows for broader initial SAR exploration without the pre-determined selectivity bias of a highly optimized lead.
- [1] Cirotti, C. et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 2023, 16(7), 958. View Source
